Carmustine-d8

Chemical Purity Quality Control Bioanalysis

Quantification of carmustine in plasma or tissue homogenates is confounded by matrix effects and extraction variability. Carmustine-d8 (BCNU-d8) is a deuterated analog (+8 Da) that functions as an indispensable internal standard for LC-MS/MS. - Enables isotope dilution mass spectrometry (IDMS) for regulatory-compliant PK/TK assays - Co-elutes with unlabeled carmustine, correcting ion suppression and recovery losses - High isotopic purity (>98 atom% D) ensures no cross-talk with analyte MRM

Molecular Formula C5H9Cl2N3O2
Molecular Weight 222.10 g/mol
Cat. No. B12415211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarmustine-d8
Molecular FormulaC5H9Cl2N3O2
Molecular Weight222.10 g/mol
Structural Identifiers
SMILESC(CCl)NC(=O)N(CCCl)N=O
InChIInChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2
InChIKeyDLGOEMSEDOSKAD-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carmustine-d8 Internal Standard


Carmustine-d8 (BCNU-d8) is a deuterated analog of the chemotherapeutic alkylating agent Carmustine (BCNU). It belongs to the nitrosourea class of compounds . The deuterium labeling introduces a quantifiable mass shift of +8 Da relative to the unlabeled parent, enabling its primary and critical application as an internal standard (IS) in mass spectrometry-based assays [1]. This isotopic substitution allows for accurate and precise quantification of the parent drug in complex biological matrices, a capability that is fundamentally impossible to achieve with unlabeled carmustine or other non-isotopic analogs due to their inability to be analytically distinguished from the analyte of interest [1].

Why Carmustine-d8 Is Essential


In quantitative bioanalysis, the use of an unlabeled compound as an internal standard introduces critical sources of error and is not a scientifically valid approach for a stable-isotope dilution assay [1]. Generic substitution with a structurally similar but non-isotopic analog (e.g., another nitrosourea like Lomustine) fails because it cannot compensate for variations in sample extraction recovery, LC ionization efficiency (matrix effects), or instrument drift in the same manner as a co-eluting isotopologue [2]. Such an approach can lead to significant inaccuracies and irreproducible data, particularly when analyzing unstable compounds like carmustine in complex matrices like plasma [1]. The following quantitative evidence delineates the specific, verifiable performance advantages that mandate the selection of Carmustine-d8 over any alternative for this critical analytical function.

Carmustine-d8 Quantitative Evidence


Superior Chemical Purity

As a specialized analytical reagent, Carmustine-d8 is supplied at a higher certified chemical purity compared to the unlabeled Carmustine reference standard, a critical factor for minimizing background interference in quantitative assays. Vendor specifications indicate a purity of ≥99% for the deuterated form, whereas the unlabeled Carmustine reference material is specified at ≥95% purity from the same supplier . This differential in baseline purity directly impacts the limit of quantification (LOQ) and accuracy of an analytical method.

Chemical Purity Quality Control Bioanalysis

Mass Shift Discrimination

The eight-fold deuteration of Carmustine-d8 imparts a nominal mass shift of +8 Da compared to unlabeled Carmustine (molecular weight: 214.05 g/mol for unlabeled vs. 222.10 g/mol for Carmustine-d8) . This differential is the fundamental physicochemical property that allows a mass spectrometer (e.g., triple quadrupole operating in multiple reaction monitoring mode) to separately detect and quantify the analyte (unlabeled carmustine) and the internal standard (Carmustine-d8) even though they co-elute chromatographically.

Mass Spectrometry LC-MS/MS Internal Standard

Matrix Effect Correction

Stable isotope-labeled internal standards like Carmustine-d8 are the gold standard for compensating for ion suppression or enhancement (matrix effects) in LC-MS/MS, a major source of analytical variability [1]. Because a deuterated IS undergoes nearly identical extraction recovery, ionization response, and chromatography as the unlabeled analyte, it provides a precise ratio to correct for these variations [2]. Non-isotopic analogs (e.g., a different nitrosourea) cannot provide this level of correction, often resulting in poor accuracy and method failure. In a validated method for carmustine in rat plasma, using a deuterated IS helped achieve a linear range with r²=0.9999 and a precision of ≤6.4% RSD [3].

Matrix Effect LC-MS/MS Accuracy Precision

Carmustine-d8 Applications


Validated Quantification in Biological Matrices

This is the primary and indispensable application for Carmustine-d8. When developing a bioanalytical method for quantifying carmustine in plasma, serum, or tissue homogenates for pharmacokinetic (PK), toxicokinetic (TK), or therapeutic drug monitoring (TDM) studies, a stable isotope-labeled internal standard is required by regulatory guidance to ensure accuracy and precision [1]. Carmustine-d8, with its +8 Da mass shift and high purity, is the ideal candidate. Its use corrects for sample-to-sample variability in extraction recovery and LC-MS/MS ion suppression, enabling the method to meet strict validation criteria for linearity, accuracy, and precision .

Absolute Quantitation via IDMS

For applications requiring the highest possible accuracy, such as the certification of reference materials or definitive pharmacokinetic parameter determination, the technique of Isotope Dilution Mass Spectrometry (IDMS) is employed [1]. IDMS relies on the precise ratio of the analyte to its isotopically labeled internal standard, making Carmustine-d8 an essential reagent. The quantitative accuracy of this method is directly dependent on the isotopic purity and the complete co-elution of the IS and analyte, which is best achieved with a deuterated analog like Carmustine-d8 .

Deuterium Isotope Effect Studies

While its primary role is analytical, Carmustine-d8 can also be used as a probe in research settings. Deuteration is known to potentially alter the metabolic and pharmacokinetic profiles of drugs via the kinetic isotope effect [1]. By comparing the in vitro or in vivo behavior of carmustine and carmustine-d8, researchers can gain insights into the metabolic pathways and rate-limiting steps involved in the clearance of this chemotherapeutic agent. This application leverages the compound as a mechanistic tool, not just an analytical standard.

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